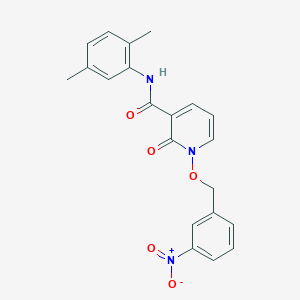

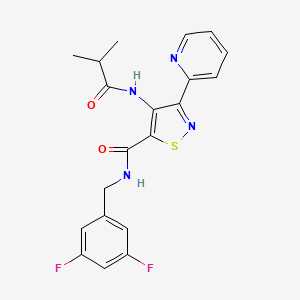

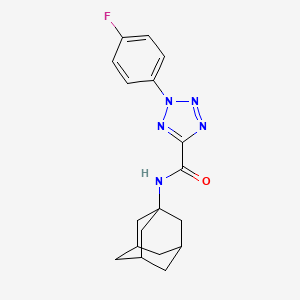

2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, as determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions, the products, and the mechanisms .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Mecanismo De Acción

2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide inhibits CA IX by binding to its active site and blocking its enzymatic activity. CA IX plays a crucial role in maintaining the pH balance in cancer cells, and its inhibition leads to a decrease in extracellular acidity, which in turn inhibits tumor growth and metastasis.

Biochemical and Physiological Effects:

This compound has been shown to exhibit potent inhibitory activity against CA IX in vitro and in vivo. In preclinical studies, this compound has been shown to reduce tumor growth and metastasis in several types of cancer models. This compound has also been shown to exhibit neuroprotective effects in a rat model of glaucoma and to increase bone mineral density in a mouse model of osteoporosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a potent and selective inhibitor of CA IX, making it a valuable tool for studying the role of this protein in cancer biology. However, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, making it difficult to produce in large quantities. Additionally, the in vivo efficacy of this compound has not been fully established, and further studies are needed to determine its potential toxicity and pharmacokinetic properties.

Direcciones Futuras

There are several potential future directions for the study of 2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide. One possible direction is the development of novel anticancer agents based on the structure of this compound. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as glaucoma and osteoporosis. Additionally, further studies are needed to determine the in vivo efficacy and toxicity of this compound, as well as its pharmacokinetic properties.

Métodos De Síntesis

The synthesis of 2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 4-hydroxychroman-4-methanol with p-toluenesulfonyl chloride to form the corresponding tosylate ester. The tosylate ester is then reacted with N-bromosuccinimide to introduce the bromine atom at the 2-position of the chroman ring. Finally, the resulting intermediate is treated with sulfonamide to yield this compound.

Aplicaciones Científicas De Investigación

2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide has been extensively studied for its potential applications in cancer therapy. CA IX is overexpressed in several types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. This compound has been shown to exhibit potent inhibitory activity against CA IX, making it a promising candidate for the development of novel anticancer agents. This compound has also been studied for its potential applications in the treatment of other diseases, such as glaucoma and osteoporosis.

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4S/c17-13-6-2-4-8-15(13)23(20,21)18-11-16(19)9-10-22-14-7-3-1-5-12(14)16/h1-8,18-19H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYSCUZHHNWBIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC=C3Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Tert-butyl)anilino]-3-(4-chlorophenoxy)-2-methyl-2-propanol](/img/structure/B2831355.png)

amine hydrochloride](/img/structure/B2831359.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2831362.png)

![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2831367.png)

![N-[4-[[2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2831369.png)

![2-(4-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2831370.png)